molecular formula C7H8N2O3 B13601228 2-Hydroxy-3-(pyrimidin-2-yl)propanoic acid

2-Hydroxy-3-(pyrimidin-2-yl)propanoic acid

Cat. No.: B13601228
M. Wt: 168.15 g/mol
InChI Key: QLPVUEPIMXNSHB-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(pyrimidin-2-yl)propanoic acid is an organic compound that features a pyrimidine ring attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(pyrimidin-2-yl)propanoic acid typically involves the condensation of pyrimidine derivatives with appropriate aldehydes or ketones, followed by hydrolysis and purification steps. One common method involves the reaction of pyrimidine-2-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(pyrimidin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2-oxo-3-(pyrimidin-2-yl)propanoic acid.

    Reduction: Formation of 2-hydroxy-3-(pyrimidin-2-yl)propanol.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent introduced.

Scientific Research Applications

2-Hydroxy-3-(pyrimidin-2-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and ionic interactions, which can modulate the activity of these targets. The pyrimidine ring can also participate in π-π stacking interactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    3-(pyridin-2-yl)propanoic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-hydroxypropanoic acid: Lacks the pyrimidine ring, making it less complex and with different properties.

Uniqueness

2-Hydroxy-3-(pyrimidin-2-yl)propanoic acid is unique due to the presence of both a hydroxyl group and a pyrimidine ring, which confer distinct chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

2-hydroxy-3-pyrimidin-2-ylpropanoic acid

InChI

InChI=1S/C7H8N2O3/c10-5(7(11)12)4-6-8-2-1-3-9-6/h1-3,5,10H,4H2,(H,11,12)

InChI Key

QLPVUEPIMXNSHB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)CC(C(=O)O)O

Origin of Product

United States

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